2-Trimethylsilanyl-propionitrile is a chemical compound characterized by the presence of a trimethylsilyl group attached to a propionitrile moiety. This compound is notable for its applications in organic synthesis, particularly as a building block for the formation of carbon-carbon bonds and in the development of various silicon-containing materials. The compound is identified by its CAS number 18151-58-1 and is classified under nitriles due to the presence of the cyano group.
2-Trimethylsilanyl-propionitrile can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, where it is available for research and industrial applications. It belongs to the broader class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon atoms. This compound is utilized in various fields, including organic synthesis, materials science, and electrochemistry.
The synthesis of 2-Trimethylsilanyl-propionitrile typically involves several steps:
The molecular structure of 2-Trimethylsilanyl-propionitrile can be represented as follows:
This indicates that the compound consists of five carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one silicon atom. The structural formula highlights the trimethylsilyl group (Si(CH₃)₃) attached to the propionitrile backbone (C₂H₅CN).
2-Trimethylsilanyl-propionitrile participates in various chemical reactions:
The mechanism of action for reactions involving 2-Trimethylsilanyl-propionitrile typically involves:
2-Trimethylsilanyl-propionitrile finds applications in:
2-Trimethylsilanyl-propionitrile (structural analog of 3-(Triethoxysilyl)propionitrile, TESPN) serves as a critical precursor in sol-gel synthesis. Its molecular architecture combines hydrolyzable ethoxysilyl groups (–Si–OCH₂CH₃) and a non-hydrolyzable nitrile-terminated propyl chain (–CH₂CH₂CN). This bifunctionality enables covalent bonding with both inorganic substrates (e.g., silica, metals) and organic matrices during gelation. Under acidic or basic catalysis, the ethoxysilyl groups hydrolyze to form reactive silanols (Si–OH), which subsequently undergo polycondensation to create Si–O–Si networks. The nitrile group remains intact throughout this process, available for further functionalization or interfacial interactions [3].
Table 1: Sol-Gel Parameters for TESPN-Derived Hybrid Materials
Catalytic Condition | Gelation Time (h) | Key Functional Group Stability | Dominant Si-O-Si Mode (IR, cm⁻¹) |
---|---|---|---|
Acidic (1 mM HCl) | 2.5 | Intact C≡N stretch (2250 cm⁻¹) | 1080 (asymmetric stretching) |
Basic (1 mM NaOH) | 1.8 | Intact C≡N stretch (2248 cm⁻¹) | 1045 (cyclic tetramer formation) |
Neutral | >24 | Intact C≡N stretch (2252 cm⁻¹) | 1100 (linear chains) |
Spectroscopic studies confirm that TESPN exists as rotational conformers (gauche and trans), identifiable by distinct C≡N stretching frequencies at 2250 cm⁻¹ (IR) and 2245 cm⁻¹ (Raman). During gel formation, the intensity ratio of Si–O–Si asymmetric (1080 cm⁻¹) to symmetric (450 cm⁻¹) stretching modes correlates with crosslinking density. Post-thermal treatment (300°C) induces nitrile cyclization, forming thermally stable heterocyclic structures that enhance the material’s adhesion to aluminum substrates, as evidenced by electrochemical impedance spectroscopy showing a 15-fold increase in corrosion resistance compared to uncoated surfaces [3] [9].
While direct studies on 2-Trimethylsilanyl-propionitrile in polymerization are limited, its structural analogs demonstrate unique roles in radical processes. The trimethylsilyl (TMS) group adjacent to reactive centers (e.g., vinyl, nitrile) enables:
Table 2: Radical Polymerization Outcomes Using Silyl-Functionalized Mediators
Monomer | Initiator/Mediator | Mn (g/mol) | Đ (Mw/Mn) | Key Observation |
---|---|---|---|---|
Methyl methacrylate | (Me₃Si)₂Si=Ad + ditelluride | 12,500 | 1.35 | Si–Si–C backbone via HAT from TMS |
Styrene | Carboxy-TERP agent (M3728) | 150,000 | 1.18 | High Mn achievable in aqueous emulsion |
N-isopropylacrylamide | Organotellurium CTA (thermal) | 8,300 | 1.15 | Narrow Đ; enables NVP block copolymer |
The molecular design of 2-Trimethylsilanyl-propionitrile derivatives emphasizes dual interfacial activity:
Table 3: Performance Metrics of TESPN as a Silane Coupling Agent
Application | Substrate | Key Reaction/Interaction | Performance Enhancement |
---|---|---|---|
Adhesive bonding | Copper | Si–O–Cu covalent bonds + nitrile/Kapton dipole | Peel strength increase: 2.4 N/mm → 5.8 N/mm |
Corrosion protection | Aluminum | Hydrolytic condensation to form dense Si–O–Si | 95% corrosion inhibition efficiency (0.5M HCl) |
Chromatography support | Silica gel | Nitrile-analyte dipole interactions | Retention time stability (ΔRSD < 0.5%) |
In aluminum corrosion protection, TESPN sol-gel coatings create hydrophobic barriers with contact angles >110°. The nitrile group’s electron-withdrawing nature polarizes adjacent methylene units, enhancing chemisorption at metal defect sites. Electrochemical studies confirm a 90% reduction in corrosion current density (icorr) compared to bare metal. For polymer-metal composites, the nitrile group forms dipolar interactions with carbonyl groups in Kapton films, augmenting covalent Si–O–Cu bonds. This dual adhesion mechanism increases bond durability under thermal cycling (25–150°C) [3] [9].
Derivatization Pathways:
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